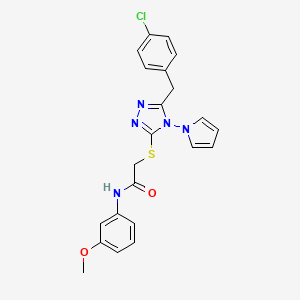

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Description

This compound is a 1,2,4-triazole derivative featuring a 4-chlorobenzyl group at position 5, a 1H-pyrrol-1-yl substituent at position 4, and a thioether-linked acetamide moiety at position 2. The acetamide group is further substituted with a 3-methoxyphenyl ring. The triazole core is a privileged scaffold in medicinal chemistry due to its versatility in hydrogen bonding and π-π interactions, which enhance binding to biological targets . The 4-chlorobenzyl group likely contributes to lipophilicity and steric bulk, while the pyrrole ring may facilitate π-stacking interactions.

Properties

IUPAC Name |

2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O2S/c1-30-19-6-4-5-18(14-19)24-21(29)15-31-22-26-25-20(28(22)27-11-2-3-12-27)13-16-7-9-17(23)10-8-16/h2-12,14H,13,15H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYGHWVLLZCUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS Number: 886931-95-9) has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological mechanisms, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 430.9 g/mol. Its structure includes:

- A triazole ring , known for its biological activity.

- A pyrrole moiety , contributing to its reactivity.

- A sulfanyl group , enhancing interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H15ClN6OS |

| Molecular Weight | 430.9 g/mol |

| CAS Number | 886931-95-9 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial in inflammatory pathways. Inhibition of COX enzymes can lead to reduced inflammatory responses, making it a potential candidate for anti-inflammatory therapies .

GATA Family Protein Inhibition : Recent studies have identified this compound as a novel inhibitor of GATA proteins, which are involved in gene regulation and cellular differentiation . This interaction may have implications in cancer biology and other diseases where GATA proteins play a pivotal role.

Biological Activity and Pharmacological Properties

Research indicates that the compound exhibits various pharmacological effects:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics .

- Antitumor Activity : Preliminary studies indicate that the compound may possess antitumor properties through apoptosis induction in cancer cell lines . This activity is linked to its ability to modulate GATA protein functions.

- Anti-inflammatory Effects : As noted earlier, the inhibition of COX enzymes contributes to its anti-inflammatory effects. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies

A study conducted on the derivative compounds based on the triazole scaffold highlighted the importance of substituents on biological activity. For instance, derivatives with a chlorobenzyl group showed enhanced potency against Mycobacterium tuberculosis compared to other substitutions .

Another investigation into the structure-activity relationship (SAR) revealed that modifications at the N-position of the pyrrole significantly affected antimicrobial efficacy, emphasizing the importance of structural diversity in drug design .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations:

Substituent Diversity: The target compound’s 3-methoxyphenyl acetamide distinguishes it from analogues like 6r (benzothiazole) and SR24460 (dimethoxypyrimidinyl), which may alter target selectivity or pharmacokinetics .

Physicochemical Properties :

- The target compound’s molecular weight (465.96) is higher than VUAA1 (380.47) due to the 4-chlorobenzyl and pyrrole groups, suggesting increased lipophilicity .

- Melting points for related compounds (e.g., 6r: 176–177°C) indicate crystalline stability, though data for the target compound is unavailable .

Synthetic Accessibility :

- Yields for triazole-thioacetamides vary widely (e.g., 38% for SR24460 vs. 91% for 6r), likely due to steric hindrance from bulky substituents .

ADME and Molecular Modeling

- Hydrogen Bonding : The acetamide’s carbonyl and methoxy groups provide hydrogen-bond acceptors, improving solubility relative to purely aromatic analogues like 6r .

- Molecular Docking: notes that triazole-pyrrole derivatives exhibit docking scores comparable to known drugs, suggesting the target compound may bind effectively to enzymes like cyclooxygenase or kinases .

Q & A

Q. What controls are critical in cytotoxicity assays for this compound?

- Methodology :

- Positive Controls : Use established drugs (e.g., doxorubicin for cancer).

- Vehicle Controls : Test DMSO or ethanol at concentrations used in dosing.

- Cell Viability Normalization : Include resazurin-based assays (e.g., Alamar Blue) to confirm MTT results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.